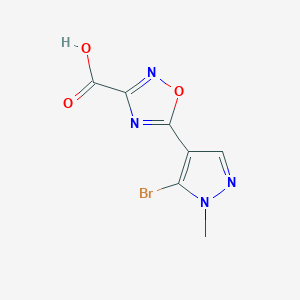
5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as an oxadiazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the oxadiazole ring: The brominated pyrazole is reacted with a nitrile oxide, which can be generated in situ from a suitable precursor, to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation or esterification.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling reactions: Reagents like carbodiimides (e.g., EDC, DCC) and catalysts such as DMAP are commonly used for amide and ester formation.
Major Products Formed
Substitution reactions: Products include various substituted pyrazole derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the original compound.
Coupling reactions: Products include amides, esters, and other coupled derivatives.
Scientific Research Applications
5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: This compound shares the pyrazole ring with a bromine atom and a methyl group but lacks the oxadiazole ring and carboxylic acid group.
2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid: This compound has a similar pyrazole ring but features an acetic acid group instead of the oxadiazole ring.
Uniqueness
5-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole ring and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H5BrN4O3 |
|---|---|
Molecular Weight |
273.04 g/mol |
IUPAC Name |
5-(5-bromo-1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O3/c1-12-4(8)3(2-9-12)6-10-5(7(13)14)11-15-6/h2H,1H3,(H,13,14) |
InChI Key |
BAEZFOGNSDFMQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314680.png)
amine](/img/structure/B13314682.png)
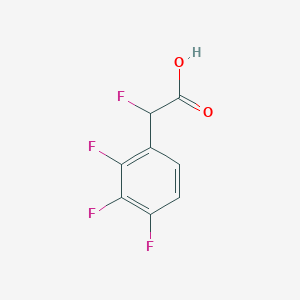

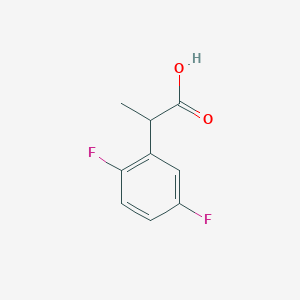
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13314711.png)
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13314715.png)
![3-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13314721.png)
![2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)
amine](/img/structure/B13314731.png)
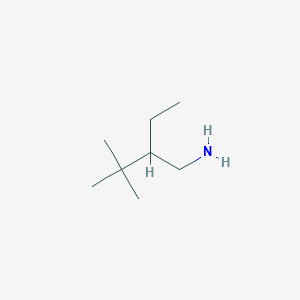
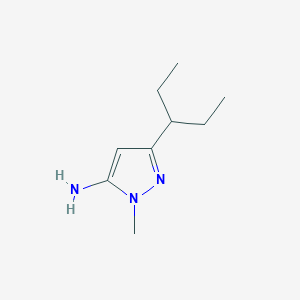
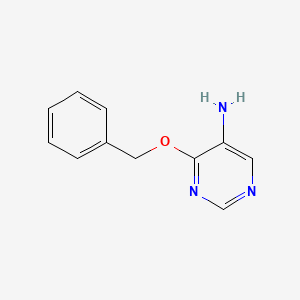
![4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol](/img/structure/B13314757.png)
